molecular formula C24H21NO5 B2847105 7-((2,4-dimethoxyphenyl)amino)-3-(2-methoxyphenyl)-4H-chromen-4-one CAS No. 864761-05-7

7-((2,4-dimethoxyphenyl)amino)-3-(2-methoxyphenyl)-4H-chromen-4-one

Cat. No.: B2847105
CAS No.: 864761-05-7
M. Wt: 403.434
InChI Key: XYFIEHVQOOIZTL-UHFFFAOYSA-N
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Description

7-((2,4-Dimethoxyphenyl)amino)-3-(2-methoxyphenyl)-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one backbone substituted at positions 3 and 6. The 3-position is occupied by a 2-methoxyphenyl group, while the 7-position features a (2,4-dimethoxyphenyl)amino moiety. This compound’s structural uniqueness lies in the amino linkage at position 7, contrasting with typical flavonoid derivatives that often bear hydroxy, methoxy, or alkoxy groups at this site .

Properties

IUPAC Name

7-(2,4-dimethoxyanilino)-3-(2-methoxyphenyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c1-27-16-9-11-20(23(13-16)29-3)25-15-8-10-18-22(12-15)30-14-19(24(18)26)17-6-4-5-7-21(17)28-2/h4-14,25H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFIEHVQOOIZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Position 7 Modifications: The target compound’s amino group at position 7 distinguishes it from analogs with oxygen-based substituents (e.g., methoxy, benzyloxy). This amino linkage may improve hydrogen-bonding interactions with biological targets compared to ether or ester groups .

Methoxy Substitution Patterns :

  • The 2-methoxyphenyl group at position 3 is conserved in several analogs (e.g., ). However, analogs with 3,4-dimethoxyphenyl groups (e.g., ) show enhanced antiviral activity, suggesting that electron-donating substituents at meta/para positions improve target engagement.

Biological Activity Correlations: Anti-HCV Activity: The addition of a 2-hydroxypropoxy-linked amino group (as in ) significantly enhances antiviral potency compared to simpler methoxy derivatives. Kinase Inhibition: Hydroxy groups at position 3 (e.g., ) correlate with moderate Aurora kinase inhibition, while methoxy groups may reduce efficacy due to decreased polarity.

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability: Amino groups are susceptible to oxidative metabolism, whereas methoxy or acetoxy groups (e.g., ) may undergo slower demethylation or hydrolysis, extending half-life.

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